molecular formula C17H14Cl3N3S B2786080 2-(propylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone CAS No. 478042-25-0

2-(propylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone

Cat. No. B2786080
CAS RN: 478042-25-0
M. Wt: 398.73
InChI Key: NZVASSZNVPLADZ-JCMHNJIXSA-N
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Description

2-(propylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone (2-PS-3H-I-3-N-TCP) is an indol-based compound with a wide range of applications in scientific research. It is a derivative of indole, a naturally occurring aromatic hydrocarbon, and is composed of a propylsulfanyl group, an indol-3-one ring, and a 2,4,6-trichlorophenylhydrazone group. 2-PS-3H-I-3-N-TCP is a versatile compound that has been used in a variety of research applications, including synthesis, biochemistry, and physiology.

Scientific Research Applications

2-PS-3H-I-3-N-TCP has been used in a variety of scientific research applications, including biochemistry and physiology. It has been used as a substrate for various enzymes, such as cytochrome P450, as well as a model compound for studying the structure and function of proteins. It has also been used to study the interaction of proteins with other molecules, such as DNA and RNA. In addition, 2-PS-3H-I-3-N-TCP has been used in the synthesis of other compounds, such as indole-3-carboxylic acid, which is used in the synthesis of various drugs.

Mechanism of Action

The mechanism of action of 2-PS-3H-I-3-N-TCP is not fully understood. However, it is believed that the compound binds to proteins, such as cytochrome P450, and modulates their activity. This binding is thought to be mediated by hydrogen bonds and van der Waals forces. Additionally, the compound has been shown to interact with DNA and RNA, which suggests that it may have an effect on gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-PS-3H-I-3-N-TCP are not well understood. However, it has been shown to modulate the activity of enzymes, such as cytochrome P450, which suggests that it may have an effect on metabolic processes. Additionally, the compound has been shown to interact with DNA and RNA, which suggests that it may have an effect on gene expression.

Advantages and Limitations for Lab Experiments

2-PS-3H-I-3-N-TCP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be used as a substrate for enzymes, as a model compound for studying protein structure and function, and in the synthesis of other compounds. Additionally, the compound is relatively stable, and does not degrade easily. However, it is important to note that the compound is toxic and should be handled with care.

Future Directions

There are a number of potential future directions for 2-PS-3H-I-3-N-TCP. For example, further research could be done to investigate the compound’s mechanism of action and its effects on biochemical and physiological processes. Additionally, the compound could be used as a tool for drug discovery, as it has already been used in the synthesis of various drugs. Finally, further research could be done to explore the potential applications of the compound in other areas, such as agriculture and biotechnology.

Synthesis Methods

2-PS-3H-I-3-N-TCP can be synthesized using a modified version of the Fischer indole synthesis. This method involves the reaction of an aromatic aldehyde, such as benzaldehyde, with anhydrous ammonia and anhydrous hydrazine in the presence of a catalytic amount of sulfuric acid. The reaction proceeds through a series of steps, resulting in the formation of an iminium salt that is then reacted with 2,4,6-trichlorophenylhydrazone in the presence of a base, such as sodium hydroxide, to form the desired product. This method is simple and efficient, and has been used to synthesize a variety of indol-based compounds.

properties

IUPAC Name

(2-propylsulfanyl-1H-indol-3-yl)-(2,4,6-trichlorophenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl3N3S/c1-2-7-24-17-15(11-5-3-4-6-14(11)21-17)22-23-16-12(19)8-10(18)9-13(16)20/h3-6,8-9,21H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVLFARLOBLSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=C(C2=CC=CC=C2N1)N=NC3=C(C=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901171546
Record name 2-(Propylthio)-3H-indol-3-one 2-(2,4,6-trichlorophenyl)hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901171546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(propylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone

CAS RN

478042-25-0
Record name 2-(Propylthio)-3H-indol-3-one 2-(2,4,6-trichlorophenyl)hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901171546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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